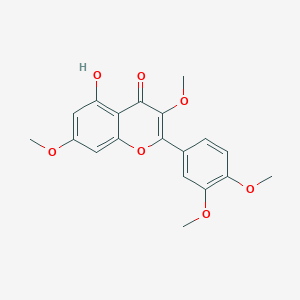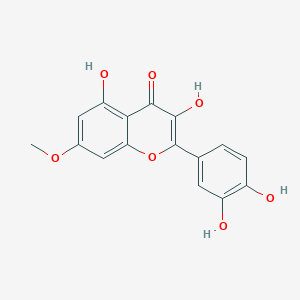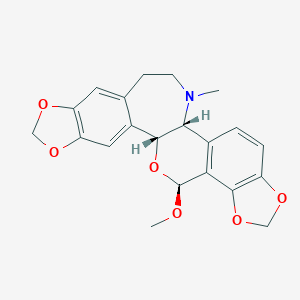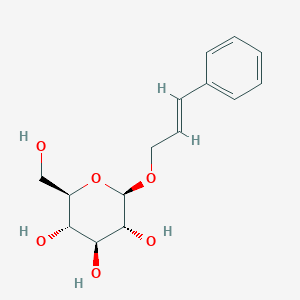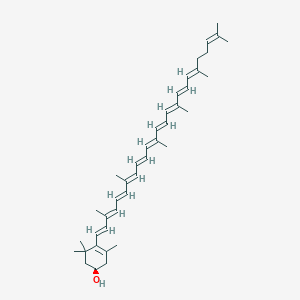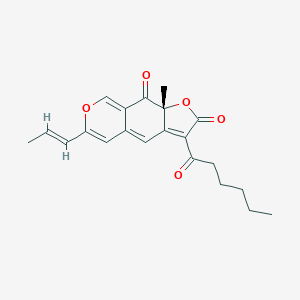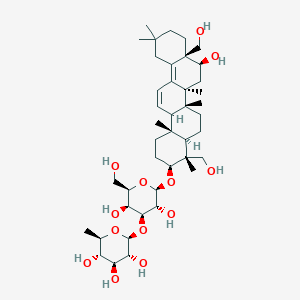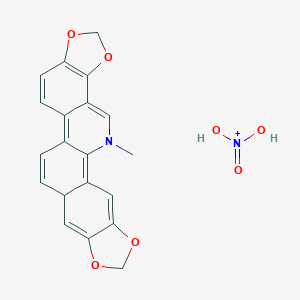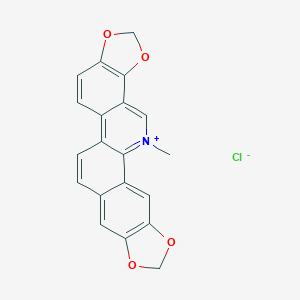
Acide salvianolique A
Vue d'ensemble
Description
Salvianolic acid A is one of the most abundant water-soluble phenolic acids extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This traditional Chinese medicine has been used for centuries to treat cardiovascular diseases. Salvianolic acid A is known for its potent antioxidant properties and has been studied for its potential therapeutic effects in various medical conditions .
Applications De Recherche Scientifique
Chemistry: It is used as a model compound for studying antioxidant mechanisms and developing new synthetic methods.
Biology: Research has shown its potential in modulating cellular pathways and protecting against oxidative stress.
Medicine: Salvianolic acid A has been investigated for its cardioprotective, neuroprotective, and anti-inflammatory effects. .
Mécanisme D'action
Salvianolic acid A exerts its effects through multiple molecular targets and pathways. It acts as a potent antioxidant by scavenging reactive oxygen species and inhibiting oxidative stress. It also modulates various signaling pathways, including the inhibition of inflammatory cytokines and the regulation of immune responses. Additionally, it has been shown to improve microcirculation and protect against ischemic damage by targeting endothelial cells and reducing leukocyte-endothelial adhesion .
Analyse Biochimique
Biochemical Properties
Salvianolic acid A has been found to have potent anti-oxidative capabilities due to its polyphenolic structure . It is predicted to target multiple proteins and pathways to form a network that exerts systematic pharmacological effects . The cardiovascular protection of salvianolic acid A is not only because it acts as reactive oxygen species scavengers, but also due to the reduction of leukocyte-endothelial adherence, inhibition of inflammation and metalloproteinases expression from aortic smooth muscle cells, and indirect regulation of immune function .
Cellular Effects
Salvianolic acid A has been shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit cell proliferation and the secretion of type I collagen and type III collagen in CFs . It also has been reported to have anti-inflammatory and antioxidant, myocardial ischemic protection, antithrombotic, neuroprotection, and anti-fibrosis activities .
Molecular Mechanism
Salvianolic acid A exerts its effects at the molecular level through several mechanisms. It has been found to activate AMPK phosphorylation through the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMPK signaling pathway . Competitive binding of salvianolic acid A to target proteins to interrupt protein-protein interactions has also been found to be a mechanism of cardiovascular protection by salvianolic acid A .
Temporal Effects in Laboratory Settings
In both type 1 and type 2 diabetic animals, salvianolic acid A lowered fasting blood glucose (FBG) and fed blood glucose in a dose-dependent manner, as well as reduced 24-h food and water intake . In vitro, salvianolic acid A caused a dose-dependent increase in glucose consumption and enhanced glucose uptake .
Dosage Effects in Animal Models
In both type 1 and type 2 diabetic animals, salvianolic acid A lowered fasting blood glucose (FBG) and fed blood glucose in a dose-dependent manner, as well as reduced 24-h food and water intake .
Metabolic Pathways
Salvianolic acid A is involved in several metabolic pathways. It is predicted to target multiple proteins and pathways to form a network that exerts systematic pharmacological effects .
Transport and Distribution
Salvianolic acid A is well tolerated at all dose levels, following both single and multiple doses, with a low overall incidence of treatment-emergent adverse events (TEAEs) which appeared to be no dose-related . PBPK modeling suggested the transfer ability saturation of hepatic organic anion-transporting polypeptide 1B1 (OATP1B1) and P-glycoprotein (P-gp) might result in a relatively low distribution rate at higher doses .
Subcellular Localization
The subcellular localization of salvianolic acid A is yet to be fully understood. It is known that it is one of the most abundant water-soluble components extracted from Danshen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Salvianolic acid A can be synthesized through various chemical processes. One common method involves the use of high-performance liquid chromatography (HPLC) for purification. The compound is extracted from Salvia miltiorrhiza using solvents like ethanol or methanol, followed by purification using sephadex chromatography and preparative chromatography .
Industrial Production Methods
Industrial production of salvianolic acid A involves large-scale extraction from Salvia miltiorrhiza roots. The process includes solvent extraction, followed by purification steps such as chromatography. Advanced techniques like HPLC and mass spectrometry are used to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Salvianolic acid A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and enhance its bioactivity.
Substitution: Substitution reactions can introduce new functional groups, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of salvianolic acid A. These derivatives often exhibit enhanced biological activities and are studied for their potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Salvianolic acid A is part of a group of compounds known as salvianolic acids, which include salvianolic acid B, salvianolic acid C, and salvianolic acid D. Among these, salvianolic acid A is the most potent antioxidant. Salvianolic acid B is the most abundant, while salvianolic acid C and D have unique structural features that contribute to their specific bioactivities. The uniqueness of salvianolic acid A lies in its strong antioxidant properties and its ability to modulate multiple biological pathways .
Conclusion
Salvianolic acid A is a remarkable compound with diverse applications in chemistry, biology, medicine, and industry. Its potent antioxidant properties and ability to modulate various biological pathways make it a valuable subject of scientific research. Continued studies on salvianolic acid A and its derivatives hold promise for the development of new therapeutic strategies and health products.
Propriétés
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGFTDKNIWPMGF-UCPJVGPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316580 | |
| Record name | Salvianolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96574-01-5 | |
| Record name | Salvianolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96574-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salvianolic acid A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096574015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salvianolic acid A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15246 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salvianolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SALVIANOLIC ACID A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51622542XO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



